5-Methylcyanidin chloride is a synthetic derivative of cyanidin, a type of anthocyanin that imparts color to many fruits and vegetables. This compound is characterized by the presence of a methyl group at the fifth position of its molecular structure, which differentiates it from its parent compound, cyanidin. The chloride form indicates that it is a salt, which may influence its solubility and reactivity in various chemical environments.
5-Methylcyanidin chloride can be synthesized through various chemical methods, primarily involving the methylation of cyanidin or its derivatives. Natural sources of cyanidin include red cabbage, blackberries, and other fruits rich in anthocyanins. The synthesis of 5-methylcyanidin chloride allows for the exploration of its biological activities and potential applications in food science and medicine.
5-Methylcyanidin chloride belongs to the class of compounds known as flavonoids, specifically under the subclass of anthocyanins. These compounds are widely recognized for their antioxidant properties and potential health benefits.
The synthesis of 5-methylcyanidin chloride can be achieved through several methodologies, including:
In one reported method, cyanidin-3-O-glucoside is treated with dimethyl carbonate and a non-nucleophilic base such as diazabicyclo[5.4.0]undec-7-ene at elevated temperatures to facilitate methylation. The reaction conditions are optimized to minimize side reactions and maximize yield .
The molecular formula for 5-methylcyanidin chloride is . The structure features:
5-Methylcyanidin chloride can undergo various chemical reactions typical for anthocyanins:
The reactivity of 5-methylcyanidin chloride can be influenced by environmental factors such as pH, temperature, and the presence of other reactants. For example, in acidic conditions, the flavylium cation form is stabilized, which is crucial for its color properties .
The mechanism by which 5-methylcyanidin chloride exerts its biological effects primarily involves antioxidant activity. It scavenges free radicals due to its hydroxyl groups, thereby protecting cells from oxidative stress.
Studies have shown that anthocyanins like 5-methylcyanidin chloride can inhibit lipid peroxidation and modulate enzyme activity related to oxidative stress pathways . This suggests potential applications in preventing chronic diseases linked to oxidative damage.
Relevant analyses have indicated that the compound maintains significant antioxidant activity across various pH levels .
5-Methylcyanidin chloride has several potential applications:
Research continues into optimizing its synthesis and exploring new applications within these fields .
Anthocyanins are structurally classified based on three fundamental characteristics: the degree of hydroxylation/methoxylation of the anthocyanidin aglycone, the nature and number of conjugated sugar moieties, and the presence and type of acylating groups attached to those sugars. The basic anthocyanidin structure features a fifteen-carbon skeleton arranged as two benzene rings (A and B) connected by a heterocyclic pyran ring (C) [8] [10]. Cyanidin, the precursor to 5-methylcyanidin, is classified as a 3',4',5,7-pentahydroxyflavylium cation, bearing hydroxyl groups at positions 3, 5, and 7 on the A-ring and positions 3' and 4' on the B-ring [9]. Methylation, a key structural modification, involves the replacement of hydroxyl hydrogens with methyl groups, yielding compounds like 5-methylcyanidin. This methylation pattern distinguishes it from other methylated derivatives like peonidin (3'-methoxy) or malvidin (3',5'-dimethoxy) [8]. The flavylium cation's reactivity and chromophoric properties are highly sensitive to pH, undergoing reversible structural transformations leading to changes in color from red (acidic pH, flavylium cation) to purple (neutral pH, quinoidal base) and blue (alkaline pH, anionic quinoidal base) [9] [10]. Glycosylation, typically occurring at the C-3 position (or less commonly at C-5 or C-7), significantly enhances stability and water solubility compared to the unstable aglycones [8] [10]. Acylation of the sugar residues with aromatic (e.g., p-coumaric, caffeic, ferulic acids) or aliphatic acids further diversifies the structures and contributes to stability through intramolecular copigmentation.
Table 1: Key Structural Characteristics of Major Anthocyanidins Including Methylated Derivatives
Anthocyanidin | Substitution Pattern | Methylation Sites | Common Color in Acid |
---|---|---|---|
Cyanidin | 3,5,7,3',4'-OH | None | Red-Orange |
Delphinidin | 3,5,7,3',4',5'-OH | None | Bluish-Red |
Pelargonidin | 3,5,7,4'-OH | None | Orange |
5-Methylcyanidin | 3,7,3',4'-OH; 5-OCH₃ | 5 | Red |
Peonidin | 3,5,7,4'-OH; 3'-OCH₃ | 3' | Red |
Malvidin | 3,5,7-OH; 3',5'-OCH₃ | 3',5' | Red-Purple |
Petunidin | 3,5,7,4'-OH; 3'-OCH₃ | 3' | Purple-Red |
Methylation profoundly influences the physicochemical stability, spectral properties, and biological activity of anthocyanidins. The introduction of a methyl group, as in 5-methylcyanidin chloride, replaces the polar hydroxyl group at position 5 with a less polar methoxy group. This substitution reduces the molecule's overall polarity and susceptibility to nucleophilic attack by water molecules, particularly at the C-2 position of the flavylium ring, which is a primary degradation pathway [8] [10]. Consequently, methylated anthocyanidins like 5-methylcyanidin generally exhibit enhanced chemical stability across a broader pH range compared to their non-methylated counterparts. This stability is crucial for their persistence in plant tissues and potential technological applications. Furthermore, methylation significantly impacts bioactivity. The methoxy group acts as a moderate electron-donating group, altering the electron density distribution within the flavylium system. This change influences the molecule's redox potential and its ability to act as an antioxidant by donating hydrogen atoms or single electrons to quench reactive oxygen species (ROS) like superoxide anion radicals (O₂•⁻), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻) [6] [10]. While the specific antioxidant profile of 5-methylcyanidin chloride requires further elucidation, studies on related methylated anthocyanidins suggest that methylation patterns can modulate their radical scavenging efficiency and metal chelating ability [8]. Beyond antioxidant effects, methylation can influence interactions with biological targets, such as enzymes or receptors. For example, methylation enhances the lipophilicity of anthocyanidins, potentially improving their ability to interact with cellular membranes or hydrophobic binding pockets in proteins [8]. This characteristic might be particularly relevant for understanding the specific bioactivities attributed to 5-methylcyanidin derivatives within their native plant sources.
Cyanidin glycosides are among the most ubiquitous anthocyanins in nature, found abundantly in numerous fruits, vegetables, cereals, and flowers [2] [9]. Common sources include berries (e.g., blackberries, raspberries, blueberries, elderberries, chokeberries), cherries, plums, red grapes, red cabbage, red onions, and black rice [2] [9] [10]. The specific occurrence of the 5-methylated derivative, 5-methylcyanidin, appears to be more restricted compared to its non-methylated form. Current research points towards members of the Anacardiaceae family, particularly the genus Anacardium, as significant natural sources. Anacardium occidentale L., the common cashew tree, is a notable reservoir [2]. This drought-resistant tropical and subtropical tree, native to northeastern Brazil but now cultivated extensively in semi-arid regions of Africa, India, and Southeast Asia, produces a pseudofruit known as the cashew apple. The cashew apple, which can be red, yellow, or a mixture of both when ripe, contains a complex profile of polyphenolic compounds, including anthocyanins. While detailed profiling specifically quantifying 5-methylcyanidin glycosides in cashew apple is evolving, the presence of methylated cyanidin derivatives has been indicated in phytochemical studies of this species and related Anacardium plants like A. microcarpum (Cajui) and A. othonianum [2]. These species thrive in diverse soils (sandy, loamy, heavy) at elevations up to 600 meters, bearing fruit after 3-4 years (or earlier for dwarf varieties). Their fruits, particularly the vibrant cashew apple, represent valuable sources of bioactive pigments, including methylated anthocyanins like derivatives of 5-methylcyanidin. Other potential, albeit less documented, sources might include certain specialized plant tissues or specific cultivars of known cyanidin-rich plants where methylation at the 5-position occurs.
Table 2: Natural Sources of Cyanidin Derivatives and Potential Sources of 5-Methylcyanidin Glycosides
Plant Source | Common Name | Major Cyanidin Derivatives | Reported Presence of Methylated Cyanidins (e.g., 5-Methyl) |
---|---|---|---|
Rubus occidentalis | Black Raspberry | Cyanidin-3-rutinoside, Cyanidin-3-xylosylrutinoside | Limited evidence |
Vaccinium spp. | Blueberry, Bilberry | Cyanidin-3-galactoside, Cyanidin-3-glucoside | Limited evidence |
Aronia melanocarpa | Chokeberry | Cyanidin-3-galactoside, Cyanidin-3-arabinoside, Cyanidin-3-xyloside | Limited evidence |
Prunus avium | Sweet Cherry | Cyanidin-3-rutinoside, Cyanidin-3-glucoside | Limited evidence |
Anacardium occidentale | Cashew Apple | Various Anthocyanins | Evidence for methylated derivatives (incl. 5-Methylcyanidin precursors) [2] |
A. microcarpum | Cajui | Various Anthocyanins | Likely similar to A. occidentale |
A. othonianum | Brazilian Savannah Cashew | Various Anthocyanins | Likely similar to A. occidentale |
Oryza sativa (purple) | Black Rice | Cyanidin-3-glucoside | Limited evidence |
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